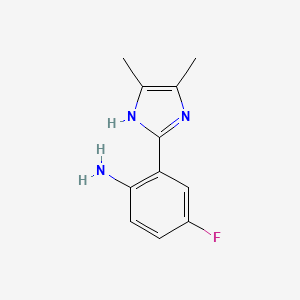

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline

Beschreibung

Eigenschaften

Molekularformel |

C11H12FN3 |

|---|---|

Molekulargewicht |

205.23 g/mol |

IUPAC-Name |

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline |

InChI |

InChI=1S/C11H12FN3/c1-6-7(2)15-11(14-6)9-5-8(12)3-4-10(9)13/h3-5H,13H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

GTUPPBJARCSOBM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(N1)C2=C(C=CC(=C2)F)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(4,5-Dimethyl-1H-imidazol-2-yl)-4-fluoroaniline

General Synthetic Strategy

The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline generally involves the construction of the imidazole ring followed by its attachment to a fluorinated aniline derivative or vice versa. The key steps include:

- Formation of the imidazole ring with methyl substitutions at positions 4 and 5.

- Introduction of the fluorine substituent on the aromatic ring.

- Amination at the para position relative to the fluorine substituent.

Reported Synthetic Routes

Cyclization of Propargylic Amines and Isocyanates (Base-Catalyzed)

A notable method involves the base-catalyzed intramolecular cyclization of propargylic ureas derived from propargylic amines and isocyanates. The use of strong organic bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) catalyzes the formation of imidazol-2-ones under mild conditions. This method, while primarily demonstrated for imidazolidin-2-ones and imidazol-2-ones, provides a conceptual framework for synthesizing imidazole derivatives with various substitutions, including methyl groups at 4,5-positions.

- Reaction conditions: Room temperature, acetonitrile solvent, 5 mol% BEMP catalyst.

- Reaction time: 1 min to 1 hour depending on substrate.

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures.

- Yields: Quantitative to moderate (62%-100%) depending on substrate and optimization.

This approach highlights the efficiency of organo-catalyzed synthesis for heterocyclic compounds like imidazoles, which can be adapted for the target compound by appropriate choice of starting materials bearing fluorine and amine groups on the aromatic ring.

Stepwise Synthesis via Fluoroaniline Precursors and Imidazole Ring Formation

The synthesis of 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline (a closely related isomer) involves:

- Starting from fluoro-substituted aniline derivatives (e.g., 5-chloro-4-fluoro-2-nitroaniline).

- Functional group transformations including reduction of nitro groups to amines.

- Subsequent cyclization reactions to form the imidazole ring with methyl substitutions.

- Use of standard organic synthesis techniques such as nucleophilic aromatic substitution, condensation reactions, and ring closure under controlled conditions.

This method relies on commercially available fluoroaniline derivatives and introduces the imidazole moiety via condensation with appropriate aldehydes or amidines, followed by methylation at the 4 and 5 positions of the imidazole ring.

Characterization of intermediates and final products is commonly performed by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the imidazole ring to a fluorinated aromatic amine scaffold. This method allows for:

- High regioselectivity in attaching the heterocyclic moiety.

- Mild reaction conditions.

- Potential for scale-up using continuous flow reactors to improve efficiency and green chemistry compliance.

Typical reaction conditions involve:

- Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3).

- Suitable ligands.

- Base such as potassium carbonate or cesium carbonate.

- Solvent such as toluene, dioxane, or DMF.

- Elevated temperatures (80-120 °C) for several hours.

This approach is advantageous for modifying the aromatic system and introducing functional groups selectively.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The base-catalyzed method using BEMP is highly efficient for rapid synthesis of imidazole derivatives, including methyl-substituted ones, under ambient conditions. This method minimizes side reactions and provides high yields with simple purification.

- Stepwise synthesis from fluoroaniline precursors allows precise control over substitution patterns but involves longer reaction times and multiple purification steps. Characterization data confirm the structural integrity of the target compound.

- Palladium-catalyzed cross-coupling offers versatility for late-stage functionalization, enabling the introduction of the imidazole moiety onto various fluorinated aromatic systems. This is particularly useful for medicinal chemistry applications where modifications are needed for SAR studies.

- Continuous flow reactors have been suggested for industrial-scale synthesis to enhance reaction efficiency, reproducibility, and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The compound’s structural analogs differ in heterocyclic cores, substituent types, and positions. Key examples include:

Key Observations:

- Core Heterocycles: The target compound’s imidazole contrasts with benzimidazole () or isoindoline-dione (), altering conjugation and solubility.

- Substituent Effects: The dimethyl groups on the imidazole enhance steric bulk compared to chloro or trifluoromethyl substituents (). The 4-fluoroaniline group is common across analogs, suggesting shared electronic profiles.

Physicochemical Properties

- Lipophilicity: The dimethylimidazole in the target compound likely increases logP compared to chloro-substituted analogs (), enhancing membrane permeability.

- Solubility: The primary amine group may improve aqueous solubility, though this could be counteracted by the lipophilic imidazole. Salt forms (e.g., ) might offer formulation advantages.

- Stability: The dimethyl groups may sterically protect the imidazole ring from degradation, contrasting with electron-deficient benzimidazole-diones (), which are prone to redox reactions.

Biologische Aktivität

2-(4,5-Dimethyl-1H-imidazol-2-yl)-4-fluoroaniline, also known by its CAS number 1251300-70-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline is with a molecular weight of approximately 205.23 g/mol. Its structure features a fluorine atom substituted on the aniline ring, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1251300-70-5 |

| Molecular Formula | |

| Molecular Weight | 205.23 g/mol |

Anticancer Activity

Research indicates that compounds similar to 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline exhibit significant anticancer properties. For instance, derivatives with imidazole scaffolds have shown promising results in inhibiting cancer cell proliferation. A study reported that certain imidazole-containing compounds effectively delayed the growth of cancer xenografts in vivo, suggesting their potential as therapeutic agents against tumors .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been associated with inhibition of fibroblast growth factor receptor (FGFR) pathways. In a related study, compounds bearing similar structural motifs demonstrated IC50 values ranging from 15 nM to over 600 nM against FGFR1, indicating that structural optimization can enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the imidazole and aniline rings can significantly impact the biological activity of the compound. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with target enzymes and receptors .

Case Studies

- In Vivo Efficacy : A recent study explored the efficacy of imidazole derivatives in animal models. The results showed that certain derivatives significantly inhibited tumor growth compared to controls, highlighting the importance of substituent groups in enhancing bioactivity .

- Mechanistic Studies : Another investigation focused on the mechanism of action for compounds similar to 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline. These studies utilized molecular docking techniques to elucidate how these compounds bind to target proteins involved in cancer progression .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline, and what are their critical optimization parameters?

The synthesis typically involves coupling 4-fluoroaniline derivatives with pre-functionalized imidazole precursors. Key steps may include nitration, reduction (e.g., catalytic hydrogenation or chemical reductants), and cyclization. Reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., palladium complexes for cross-coupling) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are most effective for structural confirmation of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine coupling in aromatic regions, imidazole proton splitting patterns).

- X-ray Crystallography : Programs like SHELXL and WinGX refine crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What preliminary biological screening approaches are recommended for assessing this compound’s bioactivity?

Initial assays include microbial growth inhibition (for antimicrobial potential), enzyme inhibition studies (e.g., fluorescence-based kinetic assays), and cytotoxicity testing against cell lines. Dose-response curves and IC values establish baseline activity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dimethylimidazole moiety influence the compound’s interaction with biological targets?

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes or receptors. Methyl groups on the imidazole ring may enhance hydrophobic interactions, while fluorine modulates electron density in the aromatic ring, affecting hydrogen-bonding capacity . Comparative studies with analogs lacking methyl/fluoro groups quantify these effects .

Q. What advanced strategies address environmental risks during large-scale synthesis or disposal of this compound?

- Advanced Oxidation Processes (AOPs) : Ozonolysis or Fenton reactions degrade aromatic amines into less toxic byproducts .

- Bioremediation : Microbial consortia adapted to fluorinated compounds can metabolize residual traces in wastewater .

- Green Chemistry : Solvent-free reactions or ionic liquid-mediated synthesis minimize hazardous waste .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations under varying experimental conditions?

SHELXL refinement of high-resolution single-crystal data reveals torsional angles and packing forces. For example, temperature-dependent studies (298 K vs. cryogenic) highlight conformational flexibility in the imidazole-aniline linkage .

Q. What computational tools predict the compound’s stability and reactivity in acidic or oxidative environments?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Solvent models (e.g., COSMO-RS) simulate hydrolysis rates, guiding storage and handling protocols .

Methodological Considerations

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Variation of Substituents : Synthesize analogs with halogens, alkyl chains, or heterocycles at the 4-fluoroaniline or imidazole positions.

- Pharmacophore Mapping : Overlay crystal structures with known bioactive molecules to identify critical interaction motifs .

- In Silico Screening : Virtual libraries predict ADMET properties (absorption, toxicity) before in vivo testing .

Q. What experimental controls are essential when evaluating this compound’s photostability or thermal degradation?

- Accelerated Aging Studies : Expose samples to UV light or elevated temperatures, monitoring degradation via HPLC.

- Isotopic Labeling : O or H tracing identifies breakdown pathways .

Data Contradiction Analysis

Q. How can conflicting crystallographic data between similar imidazole-aniline derivatives be reconciled?

Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent inclusion. Use the RIGU procedure in SHELXL to refine disordered regions and validate against spectroscopic data. Comparative analysis with related structures (e.g., 2-(4-methylphenyl)-1H-imidazol-4-ones) identifies trends in lattice stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.